molecular formula C2H6N2O3S2 B088209 1-amino-1-imino-2-sulfosulfanylethane CAS No. 10319-70-7

1-amino-1-imino-2-sulfosulfanylethane

Cat. No.: B088209
CAS No.: 10319-70-7
M. Wt: 170.22 g/mol
InChI Key: QRSSTPPWTDEGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-imino-2-sulfosulfanylethane (molecular formula: C₂H₆N₂O₃S₂) is a sulfur-containing organic compound characterized by a unique combination of amino (-NH₂), imino (=NH), and sulfosulfanyl (-S-SO₃) functional groups on an ethane backbone. Its monoisotopic mass is 169.98198 Da, and its InChIKey is QRSSTPPWTDEGJW-UHFFFAOYSA-N .

Properties

CAS No.

10319-70-7

Molecular Formula

C2H6N2O3S2

Molecular Weight

170.22 g/mol

IUPAC Name

1-amino-1-imino-2-sulfosulfanylethane

InChI

InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7)

InChI Key

QRSSTPPWTDEGJW-UHFFFAOYSA-N

SMILES

C(C(=N)N)SS(=O)(=O)O

Canonical SMILES

C(C(=N)N)SS(=O)(=O)O

Other CAS No.

10319-70-7

Synonyms

Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanethiol, amidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with an amidino compound in the presence of thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of methanethiol, amidino-, hydrogen thiosulfate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-amino-1-imino-2-sulfosulfanylethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.

    Reduction: Reduction reactions may lead to the formation of simpler sulfur compounds.

    Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of amidino derivatives.

Scientific Research Applications

1-amino-1-imino-2-sulfosulfanylethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in sulfur metabolism and enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.

    Industry: It is utilized in various industrial processes, including the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methanethiol, amidino-, hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The amidino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Additionally, the sulfur moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

p-Aminophenylmercaptoacetic Acid (NH₂C₆H₄SCH₂CO₂H)

  • Structure: Features a benzene ring with an amino group (-NH₂) and a mercaptoacetic acid (-SCH₂CO₂H) substituent.
  • Properties : Melting point 186–187°C; insoluble in water, alcohol, benzene, and chloroform but soluble in aqueous acid or alkali solutions.
  • Applications : Used as a synthetic intermediate for dyes and pharmaceuticals .
  • Comparison: Unlike 1-amino-1-imino-2-sulfosulfanylethane, this compound lacks the sulfosulfanyl group and imino tautomerism. Its aromatic structure and solubility in acidic/basic conditions make it more suitable for industrial synthesis .

Sulfonamide Derivatives (e.g., 2-Amino-5-Thioethylthiadiazole)

  • Structure: Thiadiazole ring with amino and thioethyl substituents.
  • Synthesis : Prepared via condensation of amines with sulfonyl chlorides in dimethylformamide .
  • Applications : Sulfonamides are widely studied for antimicrobial and enzyme-inhibiting properties.
  • Comparison: The target compound’s sulfosulfanyl group differs from sulfonamides’ sulfonyl (-SO₂-) linkage. Sulfonamides’ larger, heterocyclic structures enhance biological activity, whereas this compound’s smaller size may limit stability but improve solubility .

Benzimidazole Sulfonamide Derivatives (e.g., C₂₇H₂₅N₅O₆S₃)

  • Structure : Benzimidazole core with sulfonyl and imidazolyl substituents.
  • Properties : High molecular weight (655.09 Da) and polar surface area (215.4 Ų) .
  • Applications: Potential use in pharmaceuticals due to structural complexity and sulfonyl groups.
  • Comparison : The target compound’s simplicity (169.98 Da) contrasts with benzimidazole derivatives’ high molecular weight, which influences pharmacokinetics and target specificity .

2-{[4-(Methylsulfanyl)Benzyl]Amino}-1-Phenylethanol

  • Structure: Phenylethanol backbone with methylsulfanyl and benzylamino groups.
  • Properties : Molecular weight 273.39 Da; aromatic and polar functional groups enhance lipophilicity .
  • Comparison : The presence of a phenyl group and methylsulfanyl substituent differentiates it from the target compound’s aliphatic sulfosulfanyl chain. This structural variance affects solubility and reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Applications/Properties
This compound C₂H₆N₂O₃S₂ 169.98 -NH₂, =NH, -S-SO₃ Limited data; potential ligand or intermediate
p-Aminophenylmercaptoacetic Acid C₈H₉NO₂S 183.23 -NH₂, -SCH₂CO₂H Dye/pharmaceutical synthesis
Sulfonamide Derivatives Variable 200–400 -SO₂-NR₂, heterocyclic rings Antimicrobial agents
Benzimidazole Sulfonamide C₂₇H₂₅N₅O₆S₃ 655.09 -SO₂-, benzimidazole Pharmaceutical candidates
2-{[4-(Methylsulfanyl)Benzyl]Amino}-1-Phenylethanol C₁₆H₁₉NOS 273.39 -CH₂-S-CH₃, -NH-CH₂- Undocumented; structural complexity

Key Research Findings and Gaps

  • Reactivity: The sulfosulfanyl group in this compound may participate in redox reactions or act as a leaving group, but experimental data are lacking .
  • Tautomerism: The amino-imino group could exhibit tautomerism, influencing its chemical behavior compared to stable amines like p-aminophenylmercaptoacetic acid .
  • Synthetic Potential: Unlike sulfonamides and benzimidazoles, the target compound’s synthesis pathway remains undocumented, highlighting a research gap .

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